molecular formula C5H8N2O2 B112461 3-Amino-5-ethoxyisoxazole CAS No. 32326-26-4

3-Amino-5-ethoxyisoxazole

Cat. No. B112461
CAS RN: 32326-26-4
M. Wt: 128.13 g/mol
InChI Key: AHICMKLBYCHIIX-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxyisoxazole is a chemical compound with the molecular formula C5H8N2O2 . It has a molecular weight of 128.13 g/mol . This compound is part of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethoxyisoxazole can be represented by the InChI code: 1S/C5H8N2O2/c1-2-8-5-3-4 (6)7-9-5/h3H,2H2,1H3, (H2,6,7) . The compound’s canonical SMILES representation is: CCOC1=CC (=NO1)N .


Chemical Reactions Analysis

The chemical properties of isoxazoles, including 3-Amino-5-ethoxyisoxazole, in reactions involving pyruvic acid derivatives have been reported . It was found that in the heterocyclizations, only the NH2-substituent of isoxazoles interacts with pyruvic acid derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-ethoxyisoxazole include a molecular weight of 128.13 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Derivatives : One study detailed the synthesis of 3-ethoxyisoxazole derivatives from β-oxo thionoesters, highlighting the methodological advancements in obtaining such compounds which are crucial for further chemical and pharmacological investigations (Ohta et al., 2000). Similarly, the synthesis and characterization of 3-amino-5-methoxyisoxazole have been documented, providing a foundation for the exploration of its applications in various scientific fields (Chen Xue-xi, 2013).

Biodegradation and Environmental Applications

  • Biodegradation of Pharmaceuticals : Research has been conducted on the biodegradation of sulfamethoxazole (SMX), a common antibiotic, where 3-amino-5-methylisoxazole was identified as a degradation product. This study highlights the potential use of certain bacterial strains in the bioremediation of SMX-contaminated environments (S. Mulla et al., 2018). Another study demonstrated the rapid degradation of SMX and further transformation of 3-amino-5-methylisoxazole in microbial fuel cell reactors, indicating a promising approach for treating water contaminated with pharmaceuticals (Lu Wang et al., 2016).

Organic Synthesis and Medicinal Chemistry

  • Organic Synthesis : The development of novel 3-amino-5-trifluoromethylazoles, through cyclocondensation of specific ketones with hydroxylamine, hydrazine, and phenylhydrazine, exemplifies the versatility of amino-isoxazole derivatives in synthesizing compounds with potential bioactivity (M. Martins et al., 2006).

Heterocyclic Chemistry and Materials Science

  • Diverse Chemical Reactions : The exploration of isoxazole derivatives in aqueous media provides insights into green chemistry approaches for synthesizing heterocyclic compounds, which could be useful in developing new materials and drugs with less environmental impact (Guolan Dou et al., 2013).

Future Directions

The future directions of 3-Amino-5-ethoxyisoxazole research could involve developing new eco-friendly synthetic strategies . Given the significance of isoxazoles in drug discovery, there is a need to explore new synthetic routes that are cost-effective, less toxic, and environmentally friendly .

properties

IUPAC Name

5-ethoxy-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHICMKLBYCHIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614246
Record name 5-Ethoxy-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-ethoxyisoxazole

CAS RN

32326-26-4
Record name 5-Ethoxy-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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